Isocetane

Catalog No.
S560061
CAS No.
4390-04-9
M.F
C16H34
M. Wt
226.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocetane

CAS Number

4390-04-9

Product Name

Isocetane

IUPAC Name

2,2,4,4,6,8,8-heptamethylnonane

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

InChI

InChI=1S/C16H34/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,10-12H2,1-9H3

InChI Key

VCLJODPNBNEBKW-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2,4,4,6,8,8-heptamethylnonane, isocetane, isohexadecane

Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)CC(C)(C)C

The exact mass of the compound 2,2,4,4,6,8,8-Heptamethylnonane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77129. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isocetane, systematically known as 2,2,4,4,6,8,8-Heptamethylnonane, is a high-purity, highly branched C16 alkane. Its principal role in industrial and research settings is to serve as the primary low-end reference fuel for determining the ignition quality of diesel fuels. Per international standards such as ASTM D613, it is assigned a fixed cetane number of 15, providing a stable, universally accepted baseline for fuel calibration and engine testing.

In its primary application, Isocetane cannot be substituted. The ASTM D613 method for cetane number determination is a comparative test that defines a fuel's ignition delay relative to precise blends of Isocetane and n-cetane. Using any other compound, such as a generic diesel fuel, a different branched alkane, or the historical standard alpha-methylnaphthalene, would invalidate the test results. Alpha-methylnaphthalene was explicitly replaced by Isocetane (heptamethylnonane) in 1962 because of its poor oxidative stability and handling difficulties, making Isocetane the superior choice for creating stable, reproducible reference standards.

Defined Cetane Number of 15: The Non-Negotiable Standard for Low Ignition Quality

Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is the designated low-cetane primary reference fuel with a cetane number (CN) of 15 by definition in ASTM D613. It serves as the low-end anchor of the cetane scale, against which the high-end standard, n-Cetane (n-hexadecane), is defined with a cetane number of 100. All diesel fuel samples are rated by comparing their ignition delay to volumetric blends of these two primary standards.

Evidence DimensionCetane Number (CN)
Target Compound Data15 (by definition)
Comparator Or Baselinen-Cetane: 100 (by definition)
Quantified Difference85 units lower, defining the bottom of the reference scale.
ConditionsStandardized engine test per ASTM D613.

Procurement of this exact compound is essential for any laboratory performing standardized diesel fuel quality assessment, as no other compound is specified for this role.

Superior Chemical Stability and Handling Over the Historical Standard, Alpha-Methylnaphthalene

Isocetane, a saturated alkane, was chosen to replace the previous low-cetane standard, alpha-methylnaphthalene (AMN), primarily due to its superior stability and ease of use. As a stable alkane, Isocetane is not prone to the oxidation and peroxide formation that affected the reliability of AMN, an aromatic hydrocarbon. This change, made in 1962, ensures better storage stability, consistency, and safety in handling.

Evidence DimensionChemical Class and Stability
Target Compound DataSaturated branched alkane (chemically stable)
Comparator Or BaselineAlpha-methylnaphthalene (aromatic hydrocarbon, prone to oxidation)
Quantified DifferenceQualitatively higher long-term stability and reduced reactivity.
ConditionsLong-term storage and use as a reference fuel in engine testing.

This improved stability ensures the long-term integrity of calibration standards, reduces measurement drift, and improves laboratory safety, making it a more reliable and process-friendly procurement choice.

Defined High Purity Standard for Reproducible Measurements

The ASTM D613 standard specifies that 2,2,4,4,6,8,8-heptamethylnonane must be used with a minimum purity of 98% as determined by chromatographic analysis. This contrasts with commercial diesel fuels, which are complex mixtures of hundreds of hydrocarbons. Using a high-purity, single-component standard eliminates compositional variables, ensuring high reproducibility in engine calibration and fuel testing across different laboratories and times.

Evidence DimensionPurity Specification
Target Compound Data≥98% single compound
Comparator Or BaselineCommercial Diesel Fuel (complex mixture)
Quantified DifferenceSingle component standard vs. a mixture of hundreds of compounds.
ConditionsAs specified in ASTM D613 for primary reference fuels.

Procuring high-purity Isocetane is critical for ensuring that cetane number measurements are accurate, reproducible, and compliant with international testing standards.

Primary Reference Fuel for Cetane Number Determination (ASTM D613)

The primary and most critical application is the preparation of reference fuel blends for calibrating Cooperative Fuel Research (CFR) engines. It is volumetrically blended with n-cetane to create calibration fuels with precisely known cetane numbers, which are used to determine the ignition quality of test fuels.

Development and Calibration of Secondary Reference Fuels

High-purity Isocetane is used as the primary standard against which secondary reference fuels (SRFs) are calibrated. SRFs are more economical for routine testing, but their cetane values must be traceable to the primary standards (Isocetane and n-cetane), making the procurement of Isocetane essential for their certification.

Combustion and Kinetic Modeling Research

Due to its high purity and well-defined structure, Isocetane serves as a model compound in fundamental combustion research. Its predictable reaction behavior is valuable for developing and validating kinetic models of diesel fuel combustion, which is not possible with complex fuel mixtures.

Physical Description

Colorless liquid; [Alfa Aesar MSDS]

XLogP3

7.3

Exact Mass

226.266051085 Da

Monoisotopic Mass

226.266051085 Da

Heavy Atom Count

16

UNII

8LP0677305

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 25 of 102 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 77 of 102 companies with hazard statement code(s):;
H301 (46.75%): Toxic if swallowed [Danger Acute toxicity, oral];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H311 (46.75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (46.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (46.75%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.0 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

4390-04-9

Wikipedia

Isocetane

Biological Half Life

64.57 Days

Use Classification

Fragrance Ingredients

General Manufacturing Information

Nonane, 2,2,4,4,6,8,8-heptamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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